2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds to 2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid has been explored in the literature. Specifically, a method for synthesizing all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been developed, which offers a significant improvement over previous literature procedures for these types of unnatural amino acids. The synthesis process allows for the selective production of either cis or trans acids through the adjustment of reaction conditions. Optical resolution of the stereoisomers was achieved either through diastereomeric salt formation or chromatography on a chiral stationary phase. Additionally, ab initio calculations provided insight into the cis selectivity observed in the initial synthesis step .
Molecular Structure Analysis
The molecular structure of a closely related compound, (1SR, 2RS)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, has been determined through X-ray analysis. This molecule exhibits a Z-configuration of the cyclopropane ring, a disordered carboxylic group, and a trans conformation of the peptide bond. The structure is stabilized by intermolecular hydrogen bonds, which form dimers and infinite chains along specific crystallographic axes. The presence of hydrophobic channels between tert-butyl groups of adjacent molecules is also noted .
Chemical Reactions Analysis
While the specific chemical reactions of 2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid are not detailed in the provided papers, the synthesis paper implies that the compound's reactivity could be influenced by the stereochemistry of the tert-butoxycarbonyl group and the amino acid moiety. The ability to selectively synthesize cis or trans isomers suggests that the compound could participate in stereoselective reactions, which is a crucial aspect in the synthesis of pharmaceuticals and biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compound were analyzed through conformational analysis using molecular mechanics methods. The analysis revealed multiple low-energy conformations, with the conformation observed in the crystal state being influenced by hydrogen bonding and having a slightly higher conformational energy than the lowest energy conformation. The study also indicated that the molecule's conformation in the crystal state is not solely due to crystal packing but also to the similarity of its monomer units. This suggests that the physical properties of such compounds are sensitive to their conformational states and intermolecular interactions .
Scientific Research Applications
The tert-Butoxycarbonyl (Boc) group is frequently used in peptide synthesis due to its stability and ease of introduction into amino acids. Vorbrüggen (2008) demonstrated the efficacy of tert-Butoxycarbonyl chloride (BocCl) for introducing the Boc group into hindered amino acids, suitable for large-scale preparations of Boc-amino acids (Vorbrüggen, 2008).
Applications in Peptide Synthesis
The N-tert-butoxycarbonylation of amines, as conducted by Heydari et al. (2007), is pivotal in peptide synthesis. This method, employing heteropoly acid H3PW12O40, is effective for N-tert-butoxycarbonylation of primary and secondary amines with di-tert-butyl dicarbonate. Chiral α-amino alcohols and esters yield corresponding N-Boc derivatives chemoselectively, which are integral in Merrifield’s solid phase peptide synthesis (Heydari et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSJQVRMQOLSAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551917 | |
Record name | [(tert-Butoxycarbonyl)amino](cyclopentyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid | |
CAS RN |
35264-06-3 | |
Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentaneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35264-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(tert-Butoxycarbonyl)amino](cyclopentyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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